2,3,5-Tri-O-benzyl-L-lyxofuranose
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Overview
Description
2,3,5-Tri-O-benzyl-L-lyxofuranose is a derivative of carbohydrates and belongs to the family of oligosaccharides and polysaccharides. It is a monosaccharide sugar with a molecular formula of C26H28O5 and a molecular weight of 420.50 g/mol . This compound is known for its high purity and is used in various applications such as methylation reactions and click chemistry modifications .
Preparation Methods
The synthesis of 2,3,5-Tri-O-benzyl-L-lyxofuranose involves several steps. One common method includes the acidic hydrolysis of 2,3,5-tri-O-benzyl-4-O-toluene-p-sulphonyl-D-ribose dimethyl acetal, which yields 2,3,5-tri-O-benzyl-4-O-toluene-p-sulphonyl-aldehydo-D-ribose. This intermediate is then further hydrolyzed to produce this compound . Industrial production methods often involve the use of benzyl glycosides and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,3,5-Tri-O-benzyl-L-lyxofuranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: It can be reduced to form simpler sugar derivatives.
Hydrolysis: Acidic hydrolysis is a common reaction, producing intermediates that can be further processed.
Scientific Research Applications
2,3,5-Tri-O-benzyl-L-lyxofuranose has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex carbohydrates and as an intermediate in various organic reactions.
Biology: This compound is utilized in the study of carbohydrate metabolism and enzyme interactions.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2,3,5-Tri-O-benzyl-L-lyxofuranose involves its interaction with specific molecular targets and pathways. It inhibits key enzymes involved in glucose metabolism, thereby affecting the proliferation of tumor cells and glucose regulation. The exact molecular targets and pathways are still under investigation, but its inhibitory effects on enzymes make it a promising compound for therapeutic applications.
Comparison with Similar Compounds
2,3,5-Tri-O-benzyl-L-lyxofuranose can be compared with other similar compounds such as:
2,3,5-Tri-O-benzyl-D-ribofuranose: This compound has a similar structure but differs in its stereochemistry.
2,3,5-Tri-O-benzyl-L-xylofuranose: Another similar compound with slight variations in its molecular structure.
2,3,5-Tri-O-benzyl-L-arabinofuranose: This compound is also used in carbohydrate synthesis and has similar applications.
Properties
Molecular Formula |
C26H28O5 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(3R,4R,5S)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol |
InChI |
InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24+,25+,26?/m0/s1 |
InChI Key |
NAQUAXSCBJPECG-QWXVGGSQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H]2[C@H]([C@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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